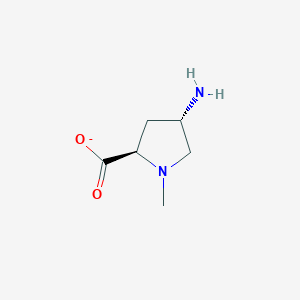
(2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C6H11N2O2 and its molecular weight is 143.167. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
(2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate is a chiral amino acid derivative with a pyrrolidine ring structure, recognized for its potential applications in medicinal chemistry. Its unique stereochemistry and functional groups allow it to interact with various biological systems, making it a subject of interest in drug design and synthesis. This article explores the biological activities associated with this compound, including neurotransmitter modulation, antimicrobial properties, and enzymatic inhibition.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems due to its structural similarity to natural amino acids involved in neurotransmission. This modulation can impact various neurological pathways, potentially offering therapeutic benefits for conditions such as depression and anxiety.
Antimicrobial Properties
Preliminary studies have suggested that this compound exhibits antimicrobial activity. In a comparative study against Staphylococcus aureus and Escherichia coli, the compound showed moderate antibacterial effects, with inhibition zones measuring 17 mm and 15 mm respectively when tested at a concentration of 2 mg/mL . This suggests potential applications in developing new antimicrobial agents.
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, its interactions with enzymes linked to neurotransmitter synthesis could provide insights into its potential therapeutic applications in metabolic disorders and neurodegenerative diseases. The exact mechanisms remain to be elucidated through further research.
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interactions with various molecular targets such as receptors and enzymes. Its ability to modulate neurotransmitter systems could be attributed to its structural resemblance to amino acids that naturally participate in these pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Alanine | Simple α-amino acid | Commonly found in proteins; non-chiral |
| L-Proline | Pyrrolidine structure | Cyclic structure; involved in collagen formation |
| 4-Aminobutanoic Acid | Linear chain | Non-cyclic; acts as a neurotransmitter precursor |
| (S)-3-Amino-1-butanol | Aliphatic amine | Non-cyclic; different stereochemistry |
The specific stereochemistry of this compound enhances its potential efficacy in pharmacological applications compared to these similar compounds.
Study on Antimicrobial Activity
In a recent study published in MDPI, the antimicrobial activity of this compound was assessed against common bacterial strains. The results indicated significant antibacterial properties, highlighting the compound's potential for further development into therapeutic agents .
Neurotransmitter Interaction Studies
Another investigation focused on the interaction of this compound with glutamate receptors. The study found that modifications to the compound's structure altered its binding affinity, suggesting that targeted modifications could enhance its therapeutic potential .
特性
IUPAC Name |
(2R,4S)-4-amino-1-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/p-1/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNOCJJWVAJCX-CRCLSJGQSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@@H]1C(=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














